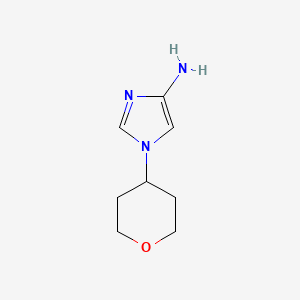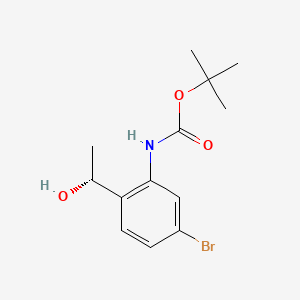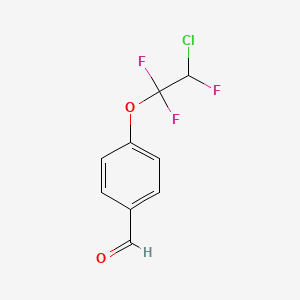
4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a benzaldehyde group substituted with a 2-chloro-1,1,2-trifluoroethoxy moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the 2-chloro-1,1,2-trifluoroethoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reactions typically occur under basic conditions with nucleophiles such as sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid.
Reduction: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its aldehyde group. The trifluoroethoxy moiety can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and reach intracellular targets.
相似化合物的比较
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzyl alcohol
- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzene
Comparison: 4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both an aldehyde group and a trifluoroethoxy moiety. This combination imparts distinct chemical reactivity and physical properties compared to its analogs, such as increased electrophilicity of the aldehyde group and enhanced lipophilicity due to the trifluoroethoxy group.
属性
分子式 |
C9H6ClF3O2 |
|---|---|
分子量 |
238.59 g/mol |
IUPAC 名称 |
4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H6ClF3O2/c10-8(11)9(12,13)15-7-3-1-6(5-14)2-4-7/h1-5,8H |
InChI 键 |
XSKIOFZCLKCLPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)OC(C(F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


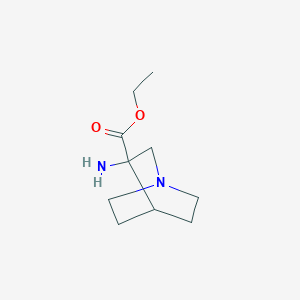
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
![(2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropyl)methanamine](/img/structure/B13572841.png)
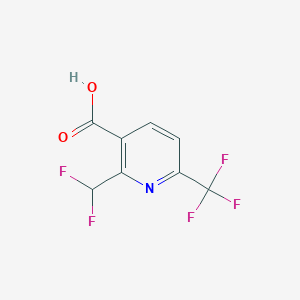
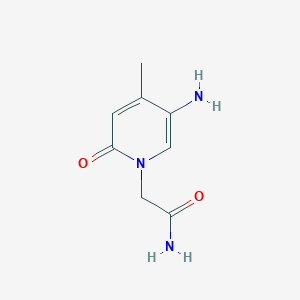
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
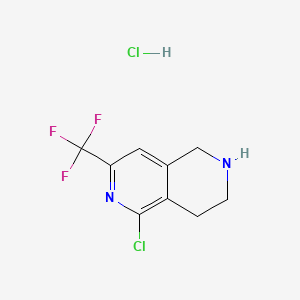
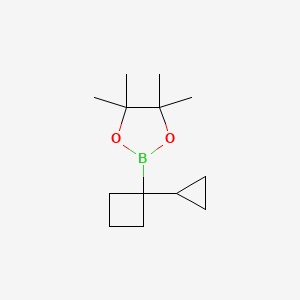
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
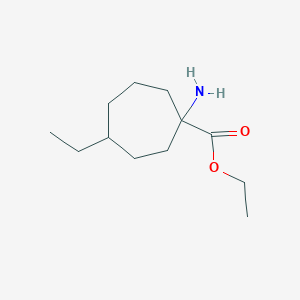
![N-cyclohexyl-2-{[(1-methyl-1H-1,2,3-benzotriazol-6-yl)methyl]amino}acetamide hydrochloride](/img/structure/B13572892.png)

